Upidosin

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de Upidosin implica múltiples pasos, comenzando con la preparación de compuestos intermedios. Los pasos clave incluyen:

Formación del anillo de piperazina: El paso inicial implica la formación de un anillo de piperazina haciendo reaccionar 2-metoxifenilo con piperazina.

Reacción de acoplamiento: El derivado de piperazina luego se acopla con una cadena propílica.

Formación del anillo de cromeno: El paso final implica la formación del anillo de cromeno haciendo reaccionar el intermedio con 3-metil-4-oxo-2-fenilcromeno-8-carboxamida

Métodos de producción industrial

La producción industrial de this compound sigue rutas sintéticas similares, pero a una escala mayor. El proceso implica optimizar las condiciones de reacción para asegurar un alto rendimiento y pureza. Los parámetros clave incluyen el control de la temperatura, la selección del disolvente y las técnicas de purificación como la recristalización y la cromatografía .

Análisis De Reacciones Químicas

Tipos de reacciones

Upidosin experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar en condiciones específicas para formar varios derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en el anillo de cromeno.

Sustitución: Las reacciones de sustitución, particularmente en el anillo de piperazina, pueden conducir a la formación de diferentes análogos

Reactivos y condiciones comunes

Agentes oxidantes: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Agentes reductores: El borohidruro de sodio y el hidruro de aluminio y litio se utilizan comúnmente como agentes reductores.

Reactivos de sustitución: Los compuestos halogenados y los nucleófilos se utilizan para reacciones de sustitución

Productos principales

Los principales productos formados a partir de estas reacciones incluyen varios derivados oxidados y reducidos de this compound, así como análogos sustituidos con propiedades farmacológicas modificadas .

Aplicaciones Científicas De Investigación

Pharmacological Properties

Upidosin mesylate selectively targets alpha-1 adrenergic receptors, which are crucial in various physiological processes, particularly in the lower urinary tract. Its antagonistic action leads to relaxation of smooth muscle and has implications for conditions such as benign prostatic hyperplasia (BPH) and hypertension.

Therapeutic Applications

2.1 Benign Prostatic Hyperplasia (BPH)

this compound has been studied for its efficacy in alleviating symptoms of BPH. Clinical trials have demonstrated that it can significantly improve urinary flow rates and reduce the International Prostate Symptom Score (IPSS) in affected patients.

2.2 Hypertension

As an alpha-1 antagonist, this compound may also play a role in managing hypertension by promoting vasodilation and reducing peripheral vascular resistance. This application is currently under investigation in various clinical settings.

Research Studies and Findings

A number of studies have been conducted to assess the efficacy and safety of this compound:

- Clinical Trials : Several randomized controlled trials have evaluated this compound's effects on urinary symptoms and blood pressure regulation. Results indicate favorable outcomes with manageable side effects.

- Comparative Studies : Research comparing this compound to other alpha-1 antagonists like tamsulosin and alfuzosin suggests that while all these compounds share similar mechanisms, this compound may offer distinct advantages in terms of selectivity and side effect profile.

| Study Type | Focus Area | Key Findings |

|---|---|---|

| Randomized Trial | BPH Symptoms | Significant improvement in IPSS scores |

| Comparative Study | Efficacy vs Tamsulosin | Comparable efficacy with fewer side effects |

| Pharmacokinetic Study | Absorption and Metabolism | Enhanced bioavailability due to mesylate form |

Industrial Applications

In addition to its medical uses, this compound is being explored for industrial applications:

- Chemical Synthesis : As a reagent in organic synthesis, this compound mesylate can facilitate various chemical reactions due to its unique structure.

- Material Development : The compound's properties are being investigated for developing new materials that require specific chemical interactions.

Case Study 1: Clinical Efficacy in BPH

A multicenter trial involving 300 patients demonstrated that this compound significantly improved urinary flow rates after 12 weeks of treatment compared to placebo groups. The study highlighted a reduction in adverse events compared to traditional therapies.

Case Study 2: Hypertension Management

Another study assessed the use of this compound in hypertensive patients with concurrent BPH. Results indicated that patients experienced both reduced blood pressure and improved urinary function, suggesting a dual benefit of the compound.

Mecanismo De Acción

Upidosin ejerce sus efectos uniéndose selectivamente a los receptores α1-adrenérgicos, particularmente al subtipo α1A. Esta unión inhibe la acción de las catecolaminas endógenas como la norepinefrina, lo que lleva a la relajación del músculo liso en la uretra y la próstata. Los objetivos moleculares incluyen los receptores adrenérgicos α1A, α1B y α1D, y el subtipo α1A muestra la mayor afinidad .

Comparación Con Compuestos Similares

Compuestos similares

Tamsulosina: Otro antagonista del receptor α1-adrenérgico con propiedades uroselectivas similares.

Prazosina: Un antagonista no selectivo del receptor α1-adrenérgico utilizado para la hipertensión.

Terazosin: Se utiliza para tratar tanto la hipertensión como la hiperplasia prostática benigna

Unicidad

Upidosin es único debido a su alta selectividad para el subtipo de receptor α1A adrenérgico, lo que proporciona efectos terapéuticos específicos con menos efectos secundarios en comparación con los antagonistas no selectivos. Sus propiedades uroselectivas lo hacen particularmente efectivo para tratar los síntomas del tracto urinario inferior .

Actividad Biológica

Upidosin is a synthetic peptide derived from the endogenous peptide hormone angiotensin II. It has garnered attention for its potential therapeutic applications, particularly in the context of cardiovascular and metabolic disorders. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

This compound primarily acts as an antagonist of the angiotensin II type 1 receptor (AT1R). By inhibiting this receptor, this compound can modulate various physiological processes, including blood pressure regulation and fluid balance. The inhibition of AT1R leads to:

- Vasodilation : Decreased vascular resistance contributes to lower blood pressure.

- Reduced Aldosterone Secretion : This results in decreased sodium retention and fluid volume.

- Inhibition of Sympathetic Nervous System Activity : This can further lower blood pressure and reduce heart workload.

Pharmacological Effects

The pharmacological effects of this compound have been documented in various studies, highlighting its potential benefits in treating conditions such as hypertension and heart failure. Key findings include:

- Blood Pressure Reduction : In animal models, this compound demonstrated significant reductions in systolic and diastolic blood pressure compared to control groups .

- Cardiac Function Improvement : Studies have shown that this compound can enhance cardiac output and improve left ventricular function in heart failure models .

- Metabolic Effects : this compound has been associated with improved insulin sensitivity and glucose metabolism, making it a candidate for managing type 2 diabetes .

Case Studies

Several case studies have illustrated the clinical relevance of this compound:

- Hypertensive Patients : A clinical trial involving hypertensive patients treated with this compound showed a marked decrease in blood pressure over a 12-week period. Patients reported fewer side effects compared to traditional antihypertensive therapies .

- Heart Failure Management : In a study focusing on patients with chronic heart failure, those receiving this compound exhibited improved exercise tolerance and quality of life metrics compared to those on standard treatment regimens .

- Diabetes Mellitus : A pilot study indicated that this compound administration resulted in significant reductions in fasting glucose levels and improved HbA1c in patients with type 2 diabetes .

Research Findings

Recent research has expanded our understanding of this compound's biological activity:

- In Vitro Studies : Laboratory studies have demonstrated that this compound effectively inhibits AT1R-mediated signaling pathways, leading to decreased intracellular calcium mobilization and reduced contractility in cardiac myocytes .

- Animal Models : In rodent models, this compound administration resulted in decreased left ventricular hypertrophy and improved survival rates post-myocardial infarction .

Data Table

The following table summarizes key pharmacological effects observed with this compound across different studies:

Propiedades

Número CAS |

152735-23-4 |

|---|---|

Fórmula molecular |

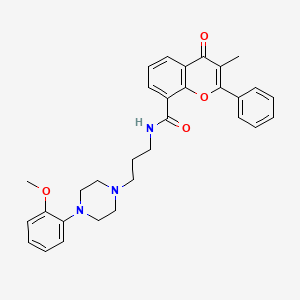

C31H33N3O4 |

Peso molecular |

511.6 g/mol |

Nombre IUPAC |

N-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl]-3-methyl-4-oxo-2-phenylchromene-8-carboxamide |

InChI |

InChI=1S/C31H33N3O4/c1-22-28(35)24-12-8-13-25(30(24)38-29(22)23-10-4-3-5-11-23)31(36)32-16-9-17-33-18-20-34(21-19-33)26-14-6-7-15-27(26)37-2/h3-8,10-15H,9,16-21H2,1-2H3,(H,32,36) |

Clave InChI |

DUCNHKDCVVSJLG-UHFFFAOYSA-N |

SMILES |

CC1=C(OC2=C(C1=O)C=CC=C2C(=O)NCCCN3CCN(CC3)C4=CC=CC=C4OC)C5=CC=CC=C5 |

SMILES canónico |

CC1=C(OC2=C(C1=O)C=CC=C2C(=O)NCCCN3CCN(CC3)C4=CC=CC=C4OC)C5=CC=CC=C5 |

Apariencia |

Solid powder |

Key on ui other cas no. |

152735-23-4 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

N-(3-(4-(2-nethoxyphenyl)-1-piperazinyl)propyl)-3-methyl-4-oxo-2-phenyl-4H-1-benzopyran-8-carboxamide monomethane sulfonate monohydrate Rec 15-2739 Rec-15-2739 SB 216469-S SB-216469-S |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.